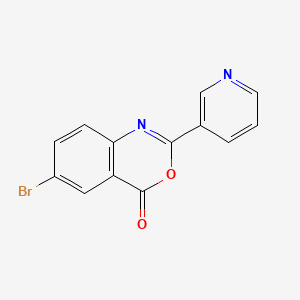

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrN2O2/c14-9-3-4-11-10(6-9)13(17)18-12(16-11)8-2-1-5-15-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZDQZZFAUICRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Reaction Pathways

Benzoxazin-4-ones are typically synthesized via cyclodehydration of N-acylated anthranilic acid derivatives. For 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one, the critical steps involve:

- Acylation : Introduction of the pyridin-3-yl moiety to 5-bromoanthranilic acid.

- Cyclization : Intramolecular dehydration to form the oxazinone ring.

The electron-withdrawing bromo substituent at position 6 stabilizes intermediates during cyclization, while the pyridinyl group at position 2 influences electronic and steric factors.

Conventional Synthesis via Iminium-Mediated Cyclization

Reagent System and Conditions

The iminium cation generated from cyanuric chloride and dimethylformamide (DMF) enables efficient cyclodehydration at ambient temperatures:

Procedure :

- Acylation : 5-Bromoanthranilic acid reacts with pyridin-3-yl carbonyl chloride in anhydrous tetrahydrofuran (THF) to yield N-(pyridin-3-ylcarbonyl)-5-bromoanthranilic acid.

- Cyclization : The acylated intermediate is treated with cyanuric chloride (1.2 eq) in DMF at 25°C for 4–6 hours.

Mechanism :

Substituent Effects

- Electron-withdrawing groups (e.g., Br at C6) enhance cyclization efficiency by reducing electron density at N1, favoring ethanol elimination.

- Pyridinyl orientation : Pyridin-3-yl’s nitrogen positioning minimizes steric hindrance compared to pyridin-4-yl analogs.

Microwave-Assisted Green Synthesis

Protocol Optimization

Microwave irradiation accelerates reaction kinetics while reducing energy consumption:

Procedure :

- Acylation : 5-Bromoanthranilic acid and pyridin-3-yl carbonyl chloride are refluxed in acetic anhydride (5 mL) at 120°C for 20 minutes.

- Cyclization : The mixture is irradiated at 250 W (150°C) for 25 minutes, promoting rapid cyclodehydration.

Advantages :

Comparative Analysis of Synthetic Methods

Key Observations :

- The iminium method outperforms others in yield and mild conditions, ideal for sensitive substrates.

- Microwave synthesis offers rapid access but requires specialized equipment.

Functionalization and Derivative Synthesis

Halogenation and Cross-Coupling

6-Bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one serves as a precursor for palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Example :

Aminolysis and Ring Expansion

Treatment with hydrazine or primary amines opens the oxazinone ring, forming quinazolinone derivatives:

Reaction :

$$

\text{C}{12}\text{H}{6}\text{BrN}{3}\text{O}{2} + \text{NH}{2}\text{NH}{2} \rightarrow \text{C}{12}\text{H}{8}\text{BrN}{5}\text{O} + \text{H}{2}\text{O}

$$

Yield : 68–75%.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

- Polar aprotic solvents (DMF, THF) enhance cyclization rates but complicate purification.

- Ethanol/water mixtures improve crystallization but reduce reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that this compound effectively reduces the viability of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it possesses significant antibacterial and antifungal properties, which could be harnessed for developing new antimicrobial agents.

Case Study:

A study conducted on various bacterial strains showed that 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one inhibited the growth of resistant strains, highlighting its potential in treating infections caused by multidrug-resistant organisms .

Synthesis of Novel Compounds

The unique structure of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one makes it an excellent precursor for synthesizing novel derivatives with enhanced biological activities. Researchers are actively exploring modifications to its structure to improve potency and selectivity against specific targets.

Synthesis Example:

Researchers have synthesized various derivatives by modifying the pyridine and benzoxazine moieties, leading to compounds with improved efficacy in biological assays .

Drug Development

The compound's favorable pharmacological profiles make it a candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating diseases such as cancer and infections.

Research Insights:

Ongoing research focuses on optimizing the pharmacokinetic properties of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one to enhance oral bioavailability and reduce toxicity, which are critical factors in drug formulation .

Wirkmechanismus

The mechanism of action of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth . The pathways involved in these interactions are often complex and require further research to fully elucidate.

Vergleich Mit ähnlichen Verbindungen

The bioactivity and physicochemical properties of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one are highly dependent on its substituents. Below is a detailed comparison with structurally related benzoxazinones:

Key Observations :

- Halogen Position : Bromine at position 6 (target compound) may offer greater metabolic stability compared to chlorine at position 5 (compound 3n) .

- Aromatic vs. Heterocyclic Substituents: The pyridin-3-yl group in the target compound likely enhances solubility and target affinity compared to phenyl or phenoxymethyl groups in herbicidal analogs .

- Therapeutic Margins : The tert-butylphenyl analog () highlights the challenge of balancing potency and toxicity, a consideration for the target compound .

Metabolic Stability and Toxicity

- 6-Bromo-2-[4-(tert-butyl)phenyl]-4H-3,1-benzoxazin-4-one : Active metabolites limit therapeutic utility .

- Phenoxymethyl Derivatives (3m, 3o): Stable in planta, mimicking hormone herbicides like 2,4-D .

- Target Compound : Bromine’s electronegativity and pyridine’s metabolic resistance (vs. ester groups in 2,4-D) may improve stability .

Biologische Aktivität

6-Bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one is C15H9BrN2O4, with a molar mass of 361.14696 g/mol. The compound features a benzoxazinone core structure that is known for its pharmacological potential.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antibacterial effects. For instance, derivatives of benzoxazinones have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 6-Bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one | TBD | S. aureus, E. coli |

| Similar Benzoxazinone Derivative | 0.0039 - 0.025 | S. aureus, E. coli |

2. Antifungal Activity

The antifungal properties of benzoxazinones are also well-documented. In vitro evaluations have indicated that certain derivatives can inhibit the growth of pathogenic fungi, with varying degrees of effectiveness depending on their structural modifications .

3. Anticancer Potential

Research indicates that compounds similar to 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one may demonstrate anticancer activity by inhibiting specific enzymes or receptors involved in cancer cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various benzoxazinones, it was found that the introduction of halogen substituents significantly enhanced the antibacterial activity against both S. aureus and E. coli. The presence of bromine in the structure was correlated with increased potency .

Case Study 2: Antifungal Testing

Another research effort assessed the antifungal activity of benzoxazinone derivatives against Candida albicans and Aspergillus niger. The results indicated that certain modifications to the benzoxazinone structure led to enhanced antifungal efficacy, suggesting a structure–activity relationship (SAR) that could be explored further for therapeutic applications .

The biological activity of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one is believed to stem from its ability to interact with specific molecular targets within bacterial and fungal cells. This interaction may lead to inhibition of key metabolic pathways or disruption of cellular integrity.

Q & A

Q. What are the established methods for synthesizing 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of bromoanthranilic acid derivatives. A standard protocol includes reacting bromoanthranilic acid with pyridine-cooled benzoyl chloride in pyridine, followed by NaHCO₃ treatment and recrystallization in ethanol. Reaction completion is monitored via TLC (hexane:ethyl acetate, 2:1) . For optimization, consider:

- Solvent selection : Pyridine acts as both solvent and base, enhancing reactivity.

- Temperature control : Maintain 0°C during benzoyl chloride addition to prevent side reactions.

- Purification : Ethanol recrystallization improves yield and purity. Advanced methods like solid-phase synthesis using silica-bound benzoyl chloride (SBBC) can enhance efficiency and recyclability .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Spectroscopy : ¹H NMR (e.g., DMSO-d₆ for detecting aromatic protons and substituents) and FT-IR (e.g., C=O stretch at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) are essential for structural confirmation .

- Chromatography : HPLC (>95% purity threshold) and TLC (cyclohexane:ethyl acetate, 2:1) validate homogeneity .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₃H₇BrN₂O₂).

Advanced Research Questions

Q. How does the bromine substituent at position 6 influence bioactivity compared to other halogen substitutions (e.g., Cl, I)?

Methodological Answer: The bromine atom enhances hypolipidemic activity by optimizing steric and electronic interactions with biological targets. Comparative studies in hypercholesterolemic rats show that bromine substitution at position 6 maximizes high-density lipoprotein (HDL) elevation, outperforming chloro or iodo analogs. This is attributed to bromine’s balanced electronegativity and van der Waals radius, which improve binding to lipid-regulating enzymes .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for benzoxazinone derivatives?

Methodological Answer: Discrepancies arise from variations in substituents and testing protocols. To address this:

- Standardize assays : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and MIC (minimum inhibitory concentration) protocols.

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 2-aryl vs. 3-substituted derivatives). For example, 2-(4-bromophenyl) analogs show weak activity against S. aureus, while methyl or nitro groups enhance efficacy against Bacillus subtilis .

- Control physicochemical variables : LogP (lipophilicity) and solubility significantly impact bioactivity.

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., lipid regulators or antimicrobial targets)?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., HMGR for hypolipidemic activity or bacterial DNA gyrase).

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity. For instance, electron-withdrawing groups at position 2 enhance antimicrobial potency .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic candidates .

Q. What are the mechanistic implications of metabolite formation in the compound’s hypolipidemic activity?

Methodological Answer: In vivo studies suggest that metabolites or degradation products (e.g., quinazolinone derivatives) mediate HDL elevation. To validate:

- Metabolite synthesis : Reflux the parent compound with amino reagents (e.g., metformin) in glacial acetic acid to generate derivatives like 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones .

- Pharmacokinetic profiling : Use LC-MS/MS to track metabolite levels in plasma and correlate with efficacy .

Q. How can regioselective functionalization at position 3 be achieved for derivatization studies?

Methodological Answer:

- Ring-opening reactions : React 4H-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol to yield 3-aminoquinazolin-4(3H)-one derivatives. Steric effects from the 2-(pyridin-3-yl) group direct nucleophilic attack to position 3 .

- Protecting group strategies : Use Boc-protected amines to selectively modify position 3 before deprotection .

Data Contradiction Analysis

Q. Why do some studies report weak antibacterial activity for brominated benzoxazinones, while others highlight potency?

Methodological Resolution:

- Substituent positioning : Activity varies with substitution patterns. For example, 6-bromo-2-(pyridin-3-yl) analogs may exhibit reduced activity due to steric hindrance from the pyridine ring, whereas 6-bromo-2-methyl derivatives show enhanced penetration .

- Test organism variability : Gram-negative bacteria (e.g., E. coli) often show lower susceptibility due to outer membrane barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.